N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetamide
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Overview
Description
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a pyrrolo[2,3-b]pyridine moiety. The unique structural characteristics of this compound make it a valuable candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the pyridine and pyrrolo[2,3-b]pyridine intermediates. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable acylating agent to introduce the acetamide group. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: Another compound with a similar pyridine structure but different functional groups.
Indole Derivatives: Compounds containing the indole nucleus, which share some structural similarities and biological activities.
Uniqueness
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetamide is unique due to its combination of a trifluoromethyl-substituted pyridine ring and a pyrrolo[2,3-b]pyridine moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-pyrrolo[2,3-b]pyridin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N4O/c17-12-6-11(16(18,19)20)7-22-13(12)8-23-14(25)9-24-5-3-10-2-1-4-21-15(10)24/h1-7H,8-9H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWIEUIQKJKQSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CC(=O)NCC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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